Home > Products > Screening Compounds P134384 > 3-(diethylsulfamoyl)-4-methyl-N-(3-nitrophenyl)benzamide
3-(diethylsulfamoyl)-4-methyl-N-(3-nitrophenyl)benzamide -

3-(diethylsulfamoyl)-4-methyl-N-(3-nitrophenyl)benzamide

Catalog Number: EVT-6148605
CAS Number:
Molecular Formula: C18H21N3O5S
Molecular Weight: 391.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Based on its chemical structure, 3-[(diethylamino)sulfonyl]-4-methyl-N-(3-nitrophenyl)benzamide can be classified as a substituted benzamide derivative. This class of compounds often exhibits biological activity and is frequently explored in pharmaceutical research for their potential therapeutic applications. [, , , , , ]

  • Sulfonamide group: This group is often associated with antimicrobial and diuretic properties. [, ]
Molecular Structure Analysis

Additionally, computational methods, such as density functional theory (DFT) calculations, could be used to predict the molecule's geometry, electronic structure, and other relevant properties. []

Mechanism of Action
  • Enzyme inhibition: The molecule could potentially inhibit enzymes involved in critical cellular processes, such as protein kinases, proteases, or carbonic anhydrases. [, , ]
Applications
  • Antimicrobial agents: Benzamide derivatives have shown promising antimicrobial activity against various bacteria and fungi. [, ]
  • Anticancer agents: Some benzamide derivatives have been shown to induce apoptosis in cancer cells, highlighting their potential as anticancer agents. [, , , ]
  • Leukotriene D4 antagonists: Certain benzamide derivatives have demonstrated potent antagonism of leukotriene D4, a mediator of inflammation and bronchoconstriction. [, ]

    Compound Description: N-(4-methylphenyl)-2-(3-nitrobenzamide)benzamide is a bis-amide compound characterized by its benzamide moieties and a nitro group. It was synthesized through a ring-opening reaction of 2-(3-nitrophenyl)-4H-benzoxazin-4-one with 4-methyl aniline. The compound's crystal structure reveals the presence of N–H···O and C–H···O hydrogen bonds linking molecules in the lattice. []

    Compound Description: This compound serves as an intermediate in the synthesis of (3-trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (AN-024). []

    Compound Description: This compound, designated as ZENECA ZD3523 (38p), is a potent and orally active leukotriene D4 antagonist. It exhibits a high binding affinity to guinea pig lung membranes (Ki = 0.42 nM), potent antagonistic activity against LTE4 on guinea pig trachea (pKB = 10.13 ± 0.14), and effective inhibition of LTD4-induced bronchoconstriction in guinea pigs (oral ED50 = 1.14 μmol/kg). The R-enantiomer shows slightly higher potency compared to the S-enantiomer (38o). []

    Compound Description: This compound exists in both hydrated and anhydrous crystalline forms. It features a pyrimidinyl ring, a fluorine substituent, and a sulfonamide group. [, ]

    Compound Description: This compound exists in various crystalline forms, primarily as a sodium salt. It features a benzamide group, chlorine and methoxy substituents, and a complex sulfonamide moiety. []

    Compound Description: This compound displayed significant cytotoxicity against various cancer cell lines, including MCF-7, MDA-MB-231, and Ishikawa cells, with IC50 values of 47, 28, and 44 µM, respectively. []

    Compound Description: This compound is a potential oxidative impurity of the BCL-2 inhibitor, venetoclax. It is formed through the oxidation of venetoclax using m-CPBA. []

    Compound Description: VHA is another oxidative impurity of venetoclax, formed from the [, ] Meisenheimer rearrangement of venetoclax N-oxide (VNO). []

    Compound Description: This compound, and its derivatives, exhibit bactericidal and fungicidal activity. [] The derivatives were synthesized by reacting corresponding N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides with N-chloramides. [, ]

    Compound Description: These two series of compounds were synthesized from 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine, reacting it with either substituted benzoyl chloride or substituted benzenesulfonyl chloride, respectively. []

    Compound Description: This compound shows bactericidal activity, specifically against Mycobacterium luteum, with a minimum inhibitory concentration of 31.2 μg/ml and a minimum bactericidal concentration of 62.5 μg/ml. []

    Compound Description: This compound exhibits fungicidal activity against Aspergillus niger, with a minimum inhibitory concentration and minimum fungicidal concentration both at 31.2 μg/ml and 62.5 μg/ml, respectively. []

    Compound Description: These two distinct compounds exhibit fungicidal activity against Aspergillus niger, demonstrating minimum fungicidal concentrations of 62.5 μg/ml. []

    Compound Description: Wy-48,422 is a potent leukotriene D4 antagonist, demonstrating an oral ED50 of 7.9 mg/kg against LTD4-induced bronchoconstriction and an ED50 of 3.6 mg/kg against ovalbumin-induced bronchoconstriction in guinea pigs. It exhibited a pKB value of 6.08 in vitro against LTD4-induced contraction of isolated guinea pig trachea. []

    Compound Description: Wy-49,353 is a potent leukotriene D4 antagonist, exhibiting oral ED50 values of 0.4 mg/kg and 20.2 mg/kg against LTD4- and ovalbumin-induced bronchoconstriction, respectively, in guinea pigs. It showed a pKB value of 7.78 in vitro against LTD4-induced contraction of isolated guinea pig trachea. []

Properties

Product Name

3-(diethylsulfamoyl)-4-methyl-N-(3-nitrophenyl)benzamide

IUPAC Name

3-(diethylsulfamoyl)-4-methyl-N-(3-nitrophenyl)benzamide

Molecular Formula

C18H21N3O5S

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C18H21N3O5S/c1-4-20(5-2)27(25,26)17-11-14(10-9-13(17)3)18(22)19-15-7-6-8-16(12-15)21(23)24/h6-12H,4-5H2,1-3H3,(H,19,22)

InChI Key

PBMUNBMUSXIQIA-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.